Bienvenue dans la boutique en ligne BenchChem!

(3-Cyanopyrazin-2-yl)boronic acid

Organoboron chemistry Lewis acidity Suzuki–Miyaura coupling

(3-Cyanopyrazin-2-yl)boronic acid (molecular formula C₅H₄BN₃O₂, exact mass 149.0397 g/mol, InChI Key JUZYVCFAWHVLLT-UHFFFAOYSA-N) is a heteroaryl boronic acid featuring a pyrazine ring substituted with an electron‑withdrawing cyano group at the 3‑position and a boronic acid moiety at the 2‑position. This ortho‑relationship between the cyano and boronic acid groups distinguishes it from the more commonly catalogued positional isomers such as (5‑cyanopyrazin‑2‑yl)boronic acid (CAS 1310383‑12‑0) and (6‑cyanopyrazin‑2‑yl)boronic acid (CAS 1310383‑14‑2).

Molecular Formula C5H4BN3O2
Molecular Weight 148.92 g/mol
Cat. No. B15360705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyanopyrazin-2-yl)boronic acid
Molecular FormulaC5H4BN3O2
Molecular Weight148.92 g/mol
Structural Identifiers
SMILESB(C1=NC=CN=C1C#N)(O)O
InChIInChI=1S/C5H4BN3O2/c7-3-4-5(6(10)11)9-2-1-8-4/h1-2,10-11H
InChIKeyJUZYVCFAWHVLLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Cyanopyrazin-2-yl)boronic Acid: Structural Identity, Physicochemical Profile, and Procurement Baseline


(3-Cyanopyrazin-2-yl)boronic acid (molecular formula C₅H₄BN₃O₂, exact mass 149.0397 g/mol, InChI Key JUZYVCFAWHVLLT-UHFFFAOYSA-N) is a heteroaryl boronic acid featuring a pyrazine ring substituted with an electron‑withdrawing cyano group at the 3‑position and a boronic acid moiety at the 2‑position . This ortho‑relationship between the cyano and boronic acid groups distinguishes it from the more commonly catalogued positional isomers such as (5‑cyanopyrazin‑2‑yl)boronic acid (CAS 1310383‑12‑0) and (6‑cyanopyrazin‑2‑yl)boronic acid (CAS 1310383‑14‑2) . As a member of the 2‑heteroaryl boronic acid class, the compound is designed for use as a bench‑stable Suzuki‑Miyaura cross‑coupling building block, though the electron‑deficient pyrazine core and ortho‑cyano substituent jointly modulate its reactivity, stability, and coupling efficiency relative to non‑cyanated or differently substituted pyrazine boronic acids [1].

Why (3-Cyanopyrazin-2-yl)boronic Acid Cannot Be Replaced by Generic Pyrazine Boronic Acids in Demanding Synthetic or Biological Applications


Within the pyrazine‑boronic acid family, substitution pattern and the electronic nature of the appended group dictate both cross‑coupling performance and biological target engagement. The 3‑cyano‑2‑boronic acid arrangement places the strongly electron‑withdrawing nitrile in an ortho relationship to the boron centre, a geometry that is absent in the 5‑cyano and 6‑cyano positional isomers . This adjacency enhances the Lewis acidity of boron and accelerates transmetallation in Suzuki–Miyaura reactions, but simultaneously increases susceptibility to protodeboronation under aqueous basic conditions relative to pyrazine‑2‑boronic acid (lacking the cyano group) . In medicinal chemistry contexts, the 3‑cyanopyrazin‑2‑yl scaffold has been specifically claimed as a pharmacophoric element in potent Chk1, FAK, and Aurora kinase inhibitor patents, indicating that the ortho‑cyano‑boronic acid geometry is not interchangeable with other regioisomers for achieving target potency and selectivity .

Quantitative Differentiation Evidence for (3-Cyanopyrazin-2-yl)boronic Acid vs. Closest Analogs


Ortho-Cyano Substitution Increases Boron Lewis Acidity Relative to Non-Cyanated Pyrazine-2-boronic Acid

The ortho-cyano group in (3-cyanopyrazin-2-yl)boronic acid exerts a through-bond electron‑withdrawing effect on the boron centre, lowering the pKₐ of the boronic acid and increasing its Lewis acidity. Pyrazine‑2‑boronic acid (CAS 762263‑64‑9) has a computed LogP of −0.91 and PSA of 66.24 Ų [1]; introduction of the cyano group at the 3‑position adds a strong hydrogen‑bond acceptor (C≡N), increasing PSA to approximately 89 Ų and reducing LogP further, altering both aqueous solubility and membrane permeability . While direct pKₐ measurements for this specific compound are not reported, the class‑level trend for ortho‑electron‑withdrawing groups on arylboronic acids is a pKₐ decrease of 0.5–1.5 units compared to the unsubstituted parent [2].

Organoboron chemistry Lewis acidity Suzuki–Miyaura coupling

Enhanced Protodeboronation Susceptibility vs. Non-Cyanated Pyrazine Boronic Acids Demands Optimised Coupling Protocols

2‑Heteroaryl boronic acids, particularly those bearing additional electron‑withdrawing substituents, are documented to undergo rapid protodeboronation under the aqueous basic conditions standard for Suzuki–Miyaura coupling [1]. The ortho‑cyano‑pyrazine‑boronic acid motif in (3‑cyanopyrazin‑2‑yl)boronic acid is expected to be more protodeboronation‑sensitive than pyrazine‑2‑boronic acid due to the additive electron‑withdrawing effect of the nitrile. Pyrazine‑2‑boronic acid itself is noted to require storage under inert, anhydrous conditions to prevent protodeboronation . For electron‑deficient 2‑heteroaryl boronic acids, the Buchwald group demonstrated that employing a specific palladium precatalyst (XPhos‑Pd‑G2) enables fast coupling with half‑lives under 30 minutes, significantly out‑competing protodeboronation, whereas conventional Pd(PPh₃)₄ conditions lead predominantly to decomposition [1].

Protodeboronation Boronic acid stability Suzuki–Miyaura coupling optimization

Patent-Validated Kinase Inhibitor Scaffold: The 3-Cyanopyrazin-2-yl Motif Is Claimed for Selective Chk1, FAK, and Aurora Kinase Inhibition

Derivatives incorporating the 3‑cyanopyrazin‑2‑yl substructure have been specifically claimed as selective inhibitors of receptor and non‑receptor tyrosine kinases. Patent US2017001981A1 discloses compounds containing the N‑(3‑cyanopyrazin‑2‑yl) moiety that act as selective inhibitors of FAK (focal adhesion kinase) and Aurora kinases, which are overexpressed in multiple tumour types [1]. Separately, the 5‑cyanopyrazin‑2‑yl isomer has been crystallographically validated as a Chk1 kinase inhibitor scaffold with defined binding poses (PDB 2YWP); however, the 3‑cyano‑2‑substituted isomer offers a distinct exit‑vector geometry that can access different sub‑pockets within the kinase ATP‑binding site [2]. This positional isomer differentiation is critical for structure‑based drug design: the angle between the boronic acid coupling vector and the cyano group differs by approximately 60° between the 3,2‑ and 5,2‑isomers [3].

Kinase inhibition Chk1 inhibitor FAK inhibitor Aurora kinase Medicinal chemistry

Synthetic Accessibility via Palladium‑Catalysed Miyaura Borylation of Chloropyrazines in Moderate to Good Yields

The palladium‑catalysed Miyaura borylation of chloropyrazines using B₂pin₂ provides a general route to pyrazine boronic esters, including cyanopyrazine derivatives. The method reported by Lu et al. (Tetrahedron Letters, 2017) achieves moderate to good yields for a range of substituted pyrazine boronic esters using 2.0 mol% Pd(OAc)₂, 4.0 mol% PCy₃, and 1.1 equiv B₂pin₂ in dioxane at 90 °C [1]. For (3‑cyanopyrazin‑2‑yl)boronic acid, a complementary photoinduced borylation approach using tetrahydroxydiboron and a suitable 3‑halopyrazine precursor has been described, offering metal‑free conditions that improve functional group compatibility and simplify purification . In contrast, the synthesis of (5‑cyanopyrazin‑2‑yl)boronic acid typically proceeds via different halogenated precursors (5‑bromo‑2‑cyanopyrazine), and the 6‑cyano isomer requires yet another starting material (6‑chloropyrazine‑2‑carbonitrile), meaning these isomers are not synthetically interchangeable at the procurement stage .

Miyaura borylation Pyrazine boronic ester synthesis Cross-coupling

Differential Hydrogen‑Bonding Capacity vs. Non‑Cyanated Pyrazine Boronic Acids Influences Supramolecular and Biological Recognition

(3‑Cyanopyrazin‑2‑yl)boronic acid possesses five hydrogen‑bond acceptor sites (two boronic acid oxygens, two pyrazine nitrogens, and one cyano nitrogen) and two hydrogen‑bond donor sites (boronic acid –OH groups) . The cyano group contributes an additional strong H‑bond acceptor (C≡N), which is absent in pyrazine‑2‑boronic acid (total H‑bond acceptors = 4, PSA = 66.24 Ų) [1]. This additional acceptor site, positioned ortho to the boronic acid, can engage in intramolecular or intermolecular interactions that influence both solid‑state packing and binding to biological targets. In proteasome inhibitor design, boronic acids with adjacent H‑bond acceptors have been shown to form stabilised tetrahedral intermediates with the catalytic threonine residue; the 3‑cyanopyrazin‑2‑yl scaffold has been cited as a potential proteasome inhibitor motif , though direct IC₅₀ data for the parent boronic acid against the 20S proteasome are not publicly available.

Hydrogen bonding Molecular recognition Drug design Physicochemical profiling

High‑Value Application Scenarios Where (3-Cyanopyrazin-2-yl)boronic Acid Delivers Differentiated Performance


Kinase‑Focused Fragment Elaboration and Library Synthesis in Oncology Drug Discovery

The 3‑cyanopyrazin‑2‑yl scaffold serves as a privileged fragment for constructing focused kinase inhibitor libraries via Suzuki–Miyaura diversification at the boronic acid handle. Patent US2017001981A1 specifically claims this substructure for selective FAK and Aurora kinase inhibition . The ortho‑cyano group provides both a pharmacophoric H‑bond acceptor and an electronic modulator of the pyrazine ring, while the boronic acid at position 2 enables parallel synthesis of diverse biaryl and heterobiaryl analogues. The distinct exit‑vector geometry (~60° difference vs. the 5‑cyano isomer) allows medicinal chemists to explore different regions of the kinase ATP‑binding pocket [1]. Coupling protocols should employ the Buchwald XPhos‑Pd‑G2 precatalyst system to out‑compete protodeboronation and maximise product yield [2].

Proteasome Inhibitor Probe Design Requiring Enhanced Boron Lewis Acidity

The ortho‑cyano substituent increases the Lewis acidity of the boronic acid centre, which is a critical parameter for reversible covalent binding to the catalytic threonine residue of the 20S proteasome . (3‑Cyanopyrazin‑2‑yl)boronic acid has been cited as a potential proteasome inhibitor scaffold , and the enhanced acidity (estimated pKₐ 6.5–7.5) positions the boron centre for optimal tetrahedral intermediate formation at physiological pH. This is a differentiating feature compared to pyrazine‑2‑boronic acid (pKₐ ~8.0–9.0), which would be less ionised at pH 7.4 and therefore less effective as a warhead [1].

Metal‑Free Synthetic Workflows for Palladium‑Sensitive Downstream Applications

The availability of a photoinduced borylation route to (3‑cyanopyrazin‑2‑yl)boronic acid using tetrahydroxydiboron under metal‑free conditions is particularly advantageous when the final target compound must meet stringent residual metal specifications (e.g., <10 ppm Pd for in vivo studies). Traditional Miyaura borylation of chloropyrazines uses palladium catalysis and typically leaves residual Pd at 50–500 ppm unless additional scavenging steps are employed [1]. For programmes where metal contamination would confound biological assay interpretation or exceed regulatory thresholds, the metal‑free photoinduced route provides a procurement specification advantage.

Agrochemical Intermediate Synthesis Requiring Ortho‑Functionalised Pyrazine Building Blocks

Pyrazine derivatives are established scaffolds in agrochemical active ingredients (e.g., fungicides, insecticides). The ortho‑cyano‑boronic acid arrangement in (3‑cyanopyrazin‑2‑yl)boronic acid enables sequential orthogonal functionalisation: the boronic acid can be coupled to an aryl or heteroaryl partner via Suzuki reaction, while the cyano group can be subsequently hydrolysed to a carboxamide or carboxylic acid, or reduced to an aminomethyl group . This sequential derivatisation strategy is not accessible with (5‑cyanopyrazin‑2‑yl)boronic acid without additional protection/deprotection steps, due to the different relative reactivity of the cyano group in the 5‑position versus the 3‑position [1].

Quote Request

Request a Quote for (3-Cyanopyrazin-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.